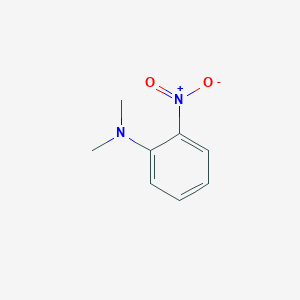

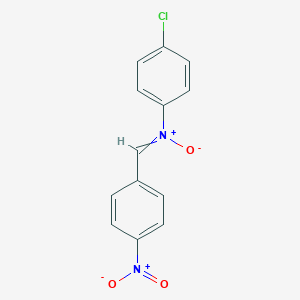

N,N-二甲基-2-硝基苯胺

描述

Synthesis Analysis

The synthesis of N,N-dimethyl-2-nitroaniline and related compounds involves various chemical reactions, including nitration, methylation, and reduction processes. One notable synthesis approach is the one-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as a chemoselective catalyst, offering an efficient, economical, and environmentally friendly methodology for C-N bond formation (Rong et al., 2013).

Molecular Structure Analysis

The molecular and crystal structure of N,N-dimethyl-2-nitroaniline derivatives has been extensively studied to understand its potential for non-linear optical applications. X-ray diffraction method and high-level ab initio calculations have provided insights into the trigonal-pyramidal configuration of dimethylamino groups and their orientation with respect to the ring plane, significantly influencing the material's optical properties (Borbulevych et al., 2002).

Chemical Reactions and Properties

N,N-Dimethyl-2-nitroaniline undergoes various chemical reactions, including interactions with nucleophiles and participation in complex formation. Notably, reactions of N,N-dimethyl-p-benzoyloxyanilineiminium chloride with indoles and indolizines have been studied, highlighting the compound's reactivity and the formation of unique derivatives through new carbon-nitrogen bond formation (Greci et al., 2003).

Physical Properties Analysis

The physical properties of N,N-dimethyl-2-nitroaniline, such as its piezoelectric and optical characteristics, have been explored in detail. For instance, N,N-dimethyl-4-nitroaniline nano crystals embedded in poly-L-lactic acid electrospun fibers exhibit extraordinary piezoelectric output response and solid-state blue fluorescence, indicating its potential for applications in energy harvesting and as solid-state emitters (Baptista et al., 2022).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-2-nitroaniline are influenced by its molecular structure, leading to various interactions and reactivity patterns. Studies on the electronic structures and conformations of N-benzylideneanilines, including 4-nitro derivatives, provide insights into the compound's behavior in different chemical environments and its nonlinear optical properties (Akaba et al., 1980).

科学研究应用

电子结构和分子构象:用于研究N-苄基苯亚胺中的电子结构和分子构象 (Akaba et al., 1980)。

胺类分子内氢键的研究:该化合物有助于研究胺类分子内氢键 (Yokoyama, 1976)。

与逆微胶束的结合:用于确定硝基苯胺与十六烷基磺酸钠(AOT)在正己烷中的结合常数 (Correa & Silber, 1997)。

溶剂化结构和自组装研究:该化合物对研究乙腈的溶剂化结构及其在混合溶剂中的自组装起着关键作用 (Wang & Shigeto, 2011)。

固相XPS光谱中双峰结构的研究:用于研究晶体极化和轨道混合对双峰结构的影响 (Freund & Bigelow, 1981)。

紫外/可见光谱学:作为模型,有助于使用紫外/可见光谱学研究不同环境中的分子内和分子间相互作用 (El-Sayed et al., 2003)。

气相X射线光电子谱研究:用于研究气态化合物中N1s和O1s区域 (Slaughter & Banna, 1987)。

聚合活性改进:该化合物提高了4-硝基苯胺的聚合活性,达到近85%的转化率 (Rodríguez等,2000)。

全息记录:可在厚苯并喹喙酮/聚甲基丙烯酸甲酯光聚合物中进行红光全息记录 (Chen et al., 2013)。

压电和荧光应用:聚-L-乳酸纳米晶中的N,N-二甲基-4-硝基苯胺显示出高压电输出响应和固态蓝光荧光,有望用于能量收集和固态蓝光发射器 (Baptista et al., 2022)。

培养细胞中核酸甲基化:N,N-二甲基-2-硝基苯胺(MNNG)迅速在培养的哺乳动物细胞中甲基化核酸 (Lawley & Thatcher, 1970)。

非线性光学有机材料:作为非线性光学有机材料的模型化合物 (Borbulevych et al., 2002)。

与混合亚硝离子形成复杂盐的研究:与苯甲酰氯反应形成复杂盐,产生具有新碳-氮键的化合物 (Greci et al., 2003)。

分子内和分子间相互作用的研究:提供结构证据反对经典的透过共振概念,强调喹啉结构的重要性 (Krygowski & Maurin, 1989)。

作为碱的比较研究:与4-硝基苯胺相比,研究其碱性强度 (Eastes et al., 1969)。

四极耦合张量研究:侧重于有机化合物的CP-MAS 13C NMR光谱中的四极耦合张量 (Naito et al., 1982)。

N,N-二甲基胺的合成:使用TiO2负载的纳米Pd催化剂在紫外光照射下高效合成 (Zhang et al., 2015)。

晶体和分子结构的精细化:使用低温X射线衍射测量(Krawiec & Krygowski, 1991)对晶体和分子结构进行了精细化。

生物活性化合物的合成:用于铜催化合成2-苯并咪唑酮衍生物(Nale & Bhanage, 2015)。

安全和危害

作用机制

Target of Action

N,N-Dimethyl-2-nitroaniline is a complex organic compound with the molecular formula C8H10N2O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Nitro compounds are known to form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially lead to changes in the target molecules. More detailed studies are required to understand the exact mode of action of N,N-Dimethyl-2-nitroaniline.

Biochemical Pathways

The specific biochemical pathways affected by N,N-Dimethyl-2-nitroaniline are currently unknown. Nitro compounds generally participate in electron transfer reactions, which could potentially affect various biochemical pathways

Result of Action

Given the compound’s potential interactions with aromatic hydrocarbons , it could potentially induce changes at the molecular and cellular levels. More research is needed to elucidate these effects.

Action Environment

The action, efficacy, and stability of N,N-Dimethyl-2-nitroaniline could be influenced by various environmental factors. For instance, the compound’s physical form and storage temperature could impact its stability and action . Additionally, safety measures suggest that the compound should be handled in a well-ventilated area , indicating that the compound’s action could be influenced by the surrounding environment.

属性

IUPAC Name |

N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZDNLCYFLDJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060578 | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-nitroaniline | |

CAS RN |

610-17-3 | |

| Record name | N,N-Dimethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do substituents on the aromatic ring affect the basicity of N,N-Dimethyl-2-nitroaniline compared to aniline?

A: While the provided research doesn't directly investigate the reactivity of N,N-Dimethyl-2-nitroaniline, it examines the impact of substituents on the acid-base properties of substituted anilines. Electron-donating groups, like methyl groups, increase electron density on the nitrogen atom, enhancing basicity. Conversely, electron-withdrawing groups, such as the nitro group in N,N-Dimethyl-2-nitroaniline, decrease electron density, reducing basicity. Therefore, N,N-Dimethyl-2-nitroaniline is expected to be less basic than aniline due to the presence of the electron-withdrawing nitro group.

Q2: How does the presence of the nitro group in N,N-Dimethyl-2-nitroaniline influence its UV-Vis absorption spectrum compared to aniline?

A: The nitro group in N,N-Dimethyl-2-nitroaniline significantly impacts its UV-Vis absorption spectrum compared to aniline . The nitro group, being a strong chromophore, introduces additional electronic transitions, leading to absorption bands at longer wavelengths. These transitions, often referred to as n→π and π→π, arise from the interaction of the nitro group's electrons with the aromatic system. Consequently, N,N-Dimethyl-2-nitroaniline exhibits a red-shifted absorption spectrum with enhanced molar absorptivity compared to aniline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)